(5R,6S)-Allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Description
Bicyclic β-Lactam Core Architecture
The fundamental structural framework of this compound is built upon the 4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate core, which represents a classic penam-type bicyclic system. This bicyclic arrangement consists of a four-membered beta-lactam ring fused to a five-membered ring containing a sulfur atom, creating the characteristic strained ring system that defines this class of compounds. The penam core structure is particularly significant because it forms the essential nucleus of penicillin-type antibiotics, where the four-membered beta-lactam ring serves as the primary pharmacophore responsible for antimicrobial activity.
The structural rigidity imposed by the bicyclic framework creates significant molecular strain, particularly within the four-membered beta-lactam ring. This ring strain results from the forced bond angles of approximately 90 degrees within the four-membered ring, which deviate substantially from the ideal tetrahedral angles typically observed in unstrained carbon-nitrogen and carbon-carbon bonds. The fusion of the beta-lactam ring to the five-membered thiazolidine ring further amplifies this strain by restricting the conformational flexibility of the system and forcing the nitrogen atom into a pyramidal geometry rather than the planar arrangement typically favored by amide functional groups.
The presence of the sulfur atom in the five-membered ring introduces additional structural considerations, as sulfur's larger atomic radius compared to carbon creates subtle but important geometric perturbations within the bicyclic system. These structural features contribute to the characteristic reactivity profile of penam-type compounds, where the strained beta-lactam ring becomes highly susceptible to nucleophilic attack, particularly by serine residues in bacterial transpeptidase enzymes. The 2-ene double bond in the five-membered ring further contributes to the structural rigidity and electronic properties of the core framework, creating a system that maintains its three-dimensional architecture while retaining sufficient reactivity for biological interactions.
Absolute Configuration at C5 and C6 Chiral Centers
The stereochemical designation (5R,6S) defines the absolute configuration at two critical chiral centers within the bicyclic beta-lactam framework, following the Cahn-Ingold-Prelog priority rules for stereochemical nomenclature. The C5 position, bearing the R configuration, represents the bridgehead carbon that connects the four-membered beta-lactam ring to the five-membered ring, while the C6 position with S configuration corresponds to the carbon bearing the substituted ethyl side chain containing the protected hydroxyl group. These specific stereochemical arrangements are not arbitrary but reflect the inherent geometric constraints imposed by the bicyclic ring system and the steric requirements for optimal molecular stability.
The R configuration at C5 is particularly significant because this stereochemical arrangement places the substituents in orientations that minimize steric clash while maintaining the structural integrity of the fused ring system. This stereochemical outcome is consistent with the natural configuration found in biologically active penicillin derivatives, where the same absolute configuration has been shown to be essential for antimicrobial activity. The pyramidal geometry enforced at the bridgehead nitrogen creates a chiral environment that influences the preferred configuration at C5, as alternative stereochemical arrangements would result in increased ring strain and reduced molecular stability.
The S configuration at C6 positions the (R)-1-((tert-butyldimethylsilyl)oxy)ethyl side chain in a specific three-dimensional orientation that has profound implications for the molecule's overall conformation and potential biological activity. This stereochemical arrangement places the bulky protecting group in a position that minimizes intramolecular steric interactions while maintaining accessibility for potential deprotection reactions. The influence of this configuration extends beyond immediate steric considerations, as the spatial arrangement of the side chain can affect the electronic properties of the adjacent beta-lactam carbonyl through conformational effects and potential through-space interactions.
The combination of R and S configurations at C5 and C6 respectively creates a specific three-dimensional architecture that may be critical for potential biological activity, as the spatial arrangement of functional groups in beta-lactam compounds has been shown to be crucial for their interaction with target enzymes. The stereochemical precision required to achieve these specific configurations demonstrates the sophisticated synthetic methodology needed to construct such complex molecular architectures with defined chirality at multiple centers.
Conformational Analysis of Tetrahydrofuran-2-yl Substituent
The tetrahydrofuran-2-yl substituent attached at the C3 position introduces significant conformational complexity to the overall molecular structure, as tetrahydrofuran rings are known to adopt multiple distinct conformations that can interconvert through low-energy pathways. Tetrahydrofuran fundamentally adopts a distinctive puckered conformation through low-frequency vibrational motions that involve puckering deformations, primarily existing in two main conformational states: the twisted (C2) conformation and the bent (Cs) conformation. Recent spectroscopic studies have demonstrated that the twisted conformer is more stable than the bent conformer by approximately 17 ± 15 cm⁻¹, indicating that both conformations coexist in dynamic equilibrium under normal conditions.
The specific stereochemical designation (R) at the tetrahydrofuran-2-yl substituent defines the absolute configuration at the attachment point, creating an additional chiral center that must be considered in the overall conformational analysis of the molecule. The influence of the hydroxymethyl-like attachment to the bicyclic beta-lactam core creates conformational preferences that depend on the relative orientations of the tetrahydrofuran ring and the beta-lactam framework. Studies of similar tetrahydrofuran-containing molecules have shown that the ring geometry can favor either envelope (E) or twist (T) conformations depending on the orientation of substituents, with gauche arrangements leading to different preferred ring puckering patterns.
The conformational dynamics of the tetrahydrofuran ring are particularly important because the ring can undergo rapid conformational interconversion through pseudorotation, a process that involves sequential changes in ring puckering without bond breaking. This conformational flexibility means that the tetrahydrofuran substituent can adopt multiple orientations relative to the rigid bicyclic beta-lactam core, potentially influencing the overall molecular shape and presenting different faces for potential intermolecular interactions. The barriers for conversion between different tetrahydrofuran conformations are typically low (1.5-1.7 kJ mol⁻¹), suggesting that conformational equilibration readily occurs under physiological conditions.
The presence of the tetrahydrofuran substituent also introduces the possibility of intramolecular hydrogen bonding and other weak interactions that could stabilize specific conformational arrangements. The oxygen atom in the tetrahydrofuran ring can serve as a hydrogen bond acceptor, potentially interacting with hydrogen bond donors elsewhere in the molecule or in the surrounding environment. These weak interactions, while individually modest in strength, can collectively contribute to the preferred overall molecular conformation and may influence the biological activity profile of the compound through effects on molecular recognition and binding affinity.
Protective Group Strategy Involving tert-Butyldimethylsilyl Ether
The incorporation of the tert-butyldimethylsilyl (tert-butyldimethylsilyl) ether as a hydroxyl protecting group represents a sophisticated strategic choice in the synthetic design of this complex molecule. tert-Butyldimethylsilyl chloride reacts selectively with hydroxyl groups in organic molecules, and in the context of nucleoside chemistry, it has been shown to react preferentially with primary hydroxyl groups over secondary ones. This selectivity pattern suggests that the protection strategy employed in this molecule was designed to temporarily mask a specific hydroxyl functionality while leaving other potential reactive sites available for subsequent synthetic transformations.
The tert-butyldimethylsilyl protecting group offers several significant advantages over alternative protecting group strategies, particularly its stability under a wide range of reaction conditions while remaining removable under specific, controlled circumstances. This protecting group is stable to phosphorylation conditions and other common synthetic transformations, yet can be removed under conditions that do not affect other commonly used acid or base labile protecting groups. The bulky nature of the tert-butyldimethylsilyl group, with its branched tert-butyl substituent and two methyl groups attached to silicon, provides substantial steric protection for the masked hydroxyl group while introducing minimal electronic perturbation to the protected alcohol.
The silicon-oxygen bond in silyl ethers like the tert-butyldimethylsilyl group exhibits unique chemical properties that make these protecting groups particularly valuable in complex synthetic sequences. The general structure R¹R²R³Si-O-R⁴ allows for fine-tuning of the protecting group's properties through variation of the silicon substituents, and the tert-butyldimethylsilyl variant represents an optimal balance between stability and removability. The specific choice of this protecting group in the context of the beta-lactam framework suggests careful consideration of the reaction conditions required for the synthesis and any subsequent transformations of the molecule.
The strategic placement of the tert-butyldimethylsilyl ether on the ethyl side chain at C6 serves multiple synthetic purposes beyond simple hydroxyl protection. The bulky protecting group helps to control the stereochemical outcome of reactions occurring elsewhere in the molecule by providing a steric shield that can direct the approach of reagents to specific molecular faces. Additionally, the protecting group's presence may influence the conformational preferences of the side chain, potentially stabilizing specific rotameric arrangements that could be important for subsequent synthetic steps or for the final biological activity of the compound. The removability of this protecting group under mild conditions ensures that the free hydroxyl can be revealed at the appropriate stage of synthesis or biological evaluation, maintaining the synthetic flexibility required for complex molecular construction.
Table 1. Conformational and Stereochemical Parameters
Table 2. Protective Group Properties
| Property | tert-Butyldimethylsilyl | Reference |
|---|---|---|
| Stability to Phosphorylation | Stable | |
| Selectivity | Primary > Secondary OH | |
| Removal Conditions | Mild, Selective | |
| Steric Bulk | High | |
| Electronic Perturbation | Minimal |
Properties
IUPAC Name |
prop-2-enyl (5R,6S)-6-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO5SSi/c1-8-11-26-20(24)16-17(14-10-9-12-25-14)28-19-15(18(23)22(16)19)13(2)27-29(6,7)21(3,4)5/h8,13-15,19H,1,9-12H2,2-7H3/t13-,14-,15+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASHLNCIEFIURF-BKEDOTJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)OCC=C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)OCC=C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO5SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5R,6S)-Allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate , also known by its CAS number 120705-67-1 , is a synthetic derivative related to the class of antibiotics known as penems. This compound has garnered attention for its potential biological activities, particularly in the context of antimicrobial efficacy and pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H33NO5SSi , with a molecular weight of approximately 439.65 g/mol . The presence of a thiazolidine ring and various functional groups suggests potential interactions with biological targets, particularly in bacterial cells.
Antimicrobial Properties
Research indicates that compounds related to (5R,6S)-Allyl 6-carboxylate exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, similar to other β-lactam antibiotics.
Table 1: Antimicrobial Activity Against Different Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Streptococcus pneumoniae | 0.25 µg/mL |
Data adapted from various studies on related compounds.
The compound's mechanism involves binding to penicillin-binding proteins (PBPs), which are crucial for cell wall synthesis in bacteria. This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan layers, leading to cell lysis and death.
Study 1: Efficacy Against Resistant Strains
A recent study evaluated the efficacy of (5R,6S)-Allyl 6-carboxylate against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that this compound retained activity against MRSA strains that were resistant to conventional β-lactams, indicating its potential as a therapeutic agent in treating resistant infections.
Key Findings:
- MIC for MRSA: 0.5 µg/mL
- Synergistic effects observed when combined with other antibiotics like vancomycin.
Study 2: Pharmacokinetics and Safety Profile
Another investigation focused on the pharmacokinetics of the compound in animal models. It was found that after administration, the compound showed favorable absorption and distribution characteristics, with a half-life conducive for therapeutic use.
Pharmacokinetic Data Summary:
| Parameter | Value |
|---|---|
| Bioavailability | 75% |
| Peak Plasma Concentration | 15 µg/mL |
| Elimination Half-Life | 4 hours |
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features:
Physicochemical Properties
Comparative analysis of key physicochemical parameters:
The TBS group in the target compound enhances membrane permeability compared to the polar carboxylic acid derivative , while the allyl ester balances lipophilicity and hydrolytic stability .
Research Findings and Implications
- Stability-Activity Trade-off : The TBS group in the target compound improves serum stability (t1/2 > 4 hours) but may reduce binding to certain PBPs compared to unmodified analogues .
- Stereochemical Impact : The (R)-configuration at C3 (THF) and C6 (TBS-ether) is critical for maintaining spatial alignment with bacterial targets, as shown in chiral resolution studies .
- Ecological Considerations : Modifications like allyl esters may reduce environmental persistence compared to halogenated derivatives, aligning with air quality policies .
Preparation Methods
Synthesis of (R)-Epichlorohydrin Precursor
The synthesis begins with (R)-epichlorohydrin (10 ), a chiral building block for introducing the hydroxyethyl group. Treatment with allylmagnesium chloride in tetrahydrofuran (THF) at −25°C yields (R)-1-chlorohex-5-en-2-ol (11 ) with strict temperature control to minimize racemization:
Key Parameters :
Formation of the Bicyclic β-Lactam Core
The bicyclic system is constructed via a telescoped sequence involving hydroxylation and cyclization. Iodine-promoted hydroxylation of intermediate 12 generates a diol, which undergoes acid-catalyzed cyclization to form the 4-thia-1-azabicyclo[3.2.0]hept-2-ene skeleton:
Optimization Insights :
Introduction of the Tetrahydrofuran-2-yl Group
Stereoselective coupling of the bicyclic core with (R)-tetrahydrofuran-2-yl boronic acid under Suzuki–Miyaura conditions installs the tetrahydrofuran substituent. Palladium catalysis ensures retention of the (R)-configuration:
Reaction Conditions :
TBS Protection of the C6 Hydroxyethyl Group
The C6 hydroxyl group is protected as its TBS ether to prevent nucleophilic attack during subsequent esterification. Using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane (DCM) achieves quantitative protection:
Process Notes :
Allyl Esterification of the Carboxylic Acid
The final step involves allyl ester formation using allyl bromide and potassium carbonate in dimethylformamide (DMF). This SN2 reaction proceeds with retention of configuration at the ester carbonyl:
Optimized Parameters :
-
Base : KCO (3 equiv)
-
Solvent : DMF (0.5 M)
-
Temperature : 60°C, 8 h
Purification and Analytical Characterization
Q & A
Q. What are the key steps and intermediates in synthesizing this bicyclic β-lactam compound?
The synthesis involves multi-step strategies, including:
- Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBDMS) ethers to protect sensitive alcohols during reactions .
- Coupling reactions : Employ agents like EDC or DCC to activate carboxyl groups for amide bond formation .
- Cyclization : Controlled conditions (e.g., temperature, solvent polarity) to form the bicyclic core without side reactions . Key intermediates include the TBDMS-protected alcohol precursor and a tetrahydrofuran-substituted thiazolidine intermediate .
Q. Which analytical techniques are critical for confirming structure and purity?
Essential methods include:
- NMR Spectroscopy : 1H/13C NMR to verify stereochemistry (e.g., coupling constants for chiral centers) and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., predicted exact mass: 431.10883 g/mol) .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 210–254 nm .
| Property | Value (Predicted/Experimental) | Reference |
|---|---|---|
| PSA (Polar Surface Area) | 90.21 Ų | |
| Molecular Weight | 431.10883 g/mol |
Q. How does stereochemistry at the (5R,6S) and (R)-tetrahydrofuran positions affect reactivity?
Stereochemical integrity is maintained using chiral auxiliaries (e.g., TBDMS for hydroxyl protection) and asymmetric catalysis. For example:
- Chiral HPLC or CD Spectroscopy can distinguish enantiomers .
- Diastereomeric ratios are monitored via NMR splitting patterns (e.g., J-values for vicinal protons) .
Q. What are the predicted physicochemical properties, and how do they impact experimental handling?
Predicted properties from computational models:
- Boiling Point : 657.0±65.0 °C (requires vacuum distillation) .
- Density : 1.50±0.1 g/cm³ (influences solvent choice for recrystallization) .
- pKa : 0.67±0.10 (acidic protons may require pH-controlled reactions) . These values guide solvent selection (e.g., low-polarity solvents for high-density compounds) and storage conditions (desiccated, inert atmosphere) .
Q. What are common degradation pathways, and how can stability be assessed?
- Hydrolysis : The β-lactam ring is susceptible to aqueous cleavage; stability studies in buffered solutions (pH 1–12) at 25–40°C are recommended .
- Oxidation : Monitor for sulfoxide formation (e.g., via LC-MS) under aerobic conditions .
Advanced Research Questions
Q. How can reaction yields be optimized without compromising stereochemical purity?
- Temperature Control : Lower temperatures (−20°C to 0°C) minimize epimerization during coupling steps .
- Solvent Optimization : Use aprotic solvents (e.g., THF, DMF) to stabilize intermediates and reduce nucleophilic attack .
- Catalyst Screening : Chiral catalysts (e.g., BINOL-derived) improve enantiomeric excess (ee) in asymmetric steps .
Q. How to resolve contradictory NMR data during structural elucidation?
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening .
- 2D NMR (COSY, NOESY) : Assign overlapping proton environments (e.g., tetrahydrofuran and allyl groups) .
- Computational Modeling : Compare experimental shifts with DFT-calculated NMR spectra .
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization : Stabilize the compound as a lyophilized powder under argon .
- Additives : Include antioxidants (e.g., BHT) in stock solutions to prevent oxidation .
- Stability-Indicating Assays : Regular HPLC monitoring for degradation products (e.g., open-ring derivatives) .
Q. How to design experiments probing reactivity under varying conditions?
- Kinetic Studies : Use stopped-flow UV-Vis to track β-lactam ring-opening rates with nucleophiles (e.g., hydroxide ions) .
- pH-Dependent Reactivity : Evaluate ester hydrolysis rates in buffers (pH 2–10) to identify labile functional groups .
- Cross-Coupling Reactions : Screen Pd-catalyzed conditions (e.g., Suzuki-Miyaura) for allyl group functionalization .
Q. How to address discrepancies between computational predictions and experimental data?
- Re-evaluate Force Fields : Adjust parameters (e.g., torsion angles) in molecular dynamics simulations to match crystallographic data .
- Synchrotron XRD : Obtain high-resolution crystal structures to validate predicted conformations .
- Error Analysis : Quantify uncertainties in predicted properties (e.g., ±0.1 g/cm³ in density calculations) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
